N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide

Catalog No.
S11643202
CAS No.
M.F
C24H23ClN2O4
M. Wt
438.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}ami...

Product Name

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide

IUPAC Name

N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-4-methoxyphenyl]furan-2-carboxamide

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

InChI

InChI=1S/C24H23ClN2O4/c1-30-20-11-10-18(26-22(28)21-5-4-14-31-21)15-19(20)27-23(29)24(12-2-3-13-24)16-6-8-17(25)9-7-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,28)(H,27,29)

InChI Key

ZSBBXUSZDYCVGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide is a complex organic compound characterized by its unique structural features, including a furan ring, a methoxy group, and a chlorophenyl substituent. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse reactivity and biological activity. The molecular formula is C24H23ClN2O4C_{24}H_{23}ClN_2O_4, with a molecular weight of approximately 438.9 g/mol. Its IUPAC name is N-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-2-methoxyphenyl]furan-2-carboxamide, indicating its complex structure and functional groups that contribute to its chemical behavior and biological interactions.

Typical of amides and furan derivatives. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.
  • Reduction: The carbonyl group in the cyclopentane moiety can be reduced to form an alcohol, utilizing reagents such as lithium aluminum hydride.
  • Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Condensation Reactions: The compound can react with other amines or acids to form more complex derivatives, useful in drug development.

These reactions highlight the versatility of N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide as a building block for synthesizing novel compounds.

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide exhibits promising biological activities. Preliminary studies suggest potential roles in:

  • Anticancer Activity: The compound may inhibit tumor growth through modulation of specific signaling pathways.
  • Anti-inflammatory Effects: Its structure suggests possible interactions with inflammatory mediators, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties: The presence of the furan ring may contribute to its effectiveness against certain bacterial strains.

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound in clinical settings.

The synthesis of N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide typically involves several steps:

  • Formation of Cyclopentane Amide: Starting from 4-chlorobenzoyl chloride and cyclopentamine, an acylation reaction forms the desired cyclopentane amide.
  • Methoxy Group Introduction: A methoxylation step using a suitable methylating agent introduces the methoxy group at the para position on the phenyl ring.
  • Furan Ring Formation: The furan moiety is constructed through cyclization reactions involving furan precursors.
  • Final Coupling Reaction: The final step involves coupling the furan derivative with the previously formed cyclopentane amide to yield the target compound.

These synthetic routes are optimized for yield and purity, often employing catalysts and controlled reaction conditions .

N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide has several applications across various fields:

  • Pharmaceuticals: Its potential as an anticancer and anti-inflammatory agent makes it a candidate for drug development.
  • Material Science: The unique structural properties allow for exploration in developing new materials with specific functionalities.
  • Chemical Research: It serves as a valuable intermediate in synthesizing more complex organic molecules, contributing to advancements in organic chemistry .

Interaction studies focus on understanding how N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide interacts with biological targets:

  • Enzyme Inhibition: Studies may reveal its ability to inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Binding: Investigating binding affinity to specific receptors can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake: Understanding how effectively this compound is taken up by cells can inform its bioavailability and efficacy as a drug candidate.

These studies are crucial for assessing the viability of this compound in therapeutic applications .

Several compounds share structural similarities with N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamideBromine substitution, morpholine ringEnhanced solubility
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamideFluorine substitutionIncreased potency against certain cancer cell lines
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamideFluorine substitution on phenolImproved receptor affinity

These compounds illustrate variations in substituents that influence biological activity and chemical reactivity, highlighting the uniqueness of N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide within this chemical class .

XLogP3

5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

438.1346349 g/mol

Monoisotopic Mass

438.1346349 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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